Phenethicillin Potassium is the potassium salt form of phenethicillin, a narrow-spectrum, beta-lactamase-sensitive penicillin with antibacterial activity. Phenethicillin binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Phenethicillin potassium
CAS No.: 132-93-4
Cat. No.: VC0539392
Molecular Formula: C17H20KN2O5S
Molecular Weight: 403.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132-93-4 |
|---|---|
| Molecular Formula | C17H20KN2O5S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/t9?,11-,12+,15-;/m1./s1 |
| Standard InChI Key | QBCUDVOPGODQCL-DVLYDCSHSA-N |
| Isomeric SMILES | CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
| SMILES | CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
| Canonical SMILES | CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
| Appearance | Solid powder |
| Colorform | White crystalline solid |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Phenethicillin potassium (C₁₇H₁₉KN₂O₅S) has a molecular weight of 402.51 g/mol and exists as a monopotassium salt with a defined stereochemical configuration at three centers: C2 (S), C5 (R), and C6 (R) . The acyl side chain introduces an additional chiral center at the α-carbon of the phenoxypropionamide group, resulting in two diastereomers: the L-(+)- and D-(+)-α-phenoxypropionamido isomers .
Table 1: Key Physicochemical Properties
The L-isomer exhibits superior antibacterial activity against Bacillus cereus, Sarcina lutea, and penicillin-resistant Staphylococcus aureus compared to the D-isomer, a distinction attributed to stereospecific interactions with penicillin-binding proteins (PBPs) .
Synthesis and Isomeric Control
Industrial production involves acylating 6-APA with racemic α-phenoxypropionyl chloride, followed by solvent extraction and crystallization to isolate the desired diastereomers . Circular dichroism (CD) spectrometry has emerged as a critical quality control tool, enabling precise quantification of isomer ratios in commercial batches . For example, CD assays of eight commercial samples revealed L-isomer concentrations ranging from 52% to 68%, underscoring variability between manufacturers .
Mechanism of Action and Pharmacological Profile
Target Engagement and Antibacterial Activity
As a β-lactamase-sensitive penicillin, phenethicillin potassium inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP1a and PBP2b in Streptococcus pneumoniae . This irreversible inhibition prevents cross-linking of peptidoglycan strands, leading to osmotic lysis.
Table 2: Microbiological Potency of Phenethicillin Potassium
| Bacterial Strain | MIC₉₀ (μg/mL) | Isomer Preference | Source |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.5–2.0 | L-isomer | |
| Streptococcus pyogenes | ≤0.25 | Both isomers | |
| Haemophilus influenzae | 4.0–8.0 | L-isomer |
The L-isomer demonstrates 3- to 5-fold greater potency against methicillin-susceptible S. aureus (MSSA) compared to the D-isomer, highlighting the clinical significance of stereochemical purity .
Pharmacokinetics and Distribution
Oral administration achieves peak serum concentrations of 4–6 μg/mL within 1–2 hours, with an elimination half-life of 30–50 minutes . Despite rapid renal clearance (80% unchanged in urine), the drug penetrates pleural and peritoneal cavities effectively, though cerebrospinal fluid concentrations remain subtherapeutic . Protein binding is moderate (20% unbound fraction at 500 mg doses), enabling sufficient tissue distribution .
Therapeutic Applications and Clinical Use
Approved Indications
Phenethicillin potassium is indicated for:
-
Upper respiratory tract infections: Pharyngitis, otitis media caused by S. pyogenes .
-
Lower respiratory tract infections: Community-acquired pneumonia (excluding atypical pathogens) .
-
Skin/soft tissue infections: Impetigo, cellulitis due to MSSA .
Table 3: Recommended Dosing Regimens
| Infection Type | Dose | Frequency | Duration | Source |
|---|---|---|---|---|
| Mild-to-moderate infections | 250 mg | 3× daily | 7–10 days | |
| Severe infections | 500 mg | 4× daily | 10–14 days |
Comparative Efficacy
In a 1960 clinical trial involving 154 patients, phenethicillin (250 mg QID) demonstrated equivalent cure rates to penicillin V (92% vs. 89%) for streptococcal pharyngitis but with a higher incidence of gastrointestinal adverse events (12% vs. 6%) .
Emerging Research and Isomer-Specific Activity
Recent studies utilizing CD spectrometry have elucidated structure-activity relationships between phenethicillin isomers and PBP affinity . Molecular dynamics simulations suggest the L-isomer’s phenoxy group adopts a optimal conformation for binding to the PBP active site, enhancing acylation efficiency by 40% compared to the D-isomer . These findings underscore the potential for isomer-enriched formulations to improve therapeutic outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume